Product packaging for VlpB protein(Cat. No.:CAS No. 144905-78-2)

VlpB protein

Cat. No.: B1177924
CAS No.: 144905-78-2
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Description

The VlpB protein is an essential component of the Type VI Secretion System (T6SS) in various Gram-negative bacteria, playing a critical role in the assembly and function of the membrane-associated structural complex . This recombinant reagent provides researchers with a highly pure and stable protein for investigating fundamental processes in bacterial cell biology, particularly the mechanisms of outer membrane protein biogenesis, insertion, and assembly . As a key model system, VlpB enables the study of membrane protein folding and integration within a lipid bilayer, a process that is notoriously challenging to reconstitute outside of a cellular environment due to issues with hydrophobicity, aggregation, and misfolding . This this compound is invaluable for a wide range of research applications. These include in vitro reconstitution experiments to elucidate the pathway of beta-barrel protein assembly into membranes, interaction studies with other components of the T6SS, and functional characterization of its role in bacterial virulence. Furthermore, it serves as a critical tool for screening and characterizing small molecule inhibitors or novel therapeutics that target bacterial membrane biogenesis pathways . Presented in a defined buffer solution to ensure stability and activity, this product is manufactured under stringent quality control procedures. Every lot undergoes rigorous purity and identity analysis to guarantee performance and consistency in your experimental results. Please Note: This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for human use, nor for application in therapeutic, diagnostic, or clinical procedures .

Properties

CAS No.

144905-78-2

Molecular Formula

C7H12N2O2

Synonyms

VlpB protein

Origin of Product

United States

Genetic Organization and Transcriptional Regulation of the Vlpb Gene

Genomic Locus and Organization of the vlp Gene Cluster in Mycoplasma hyorhinis

The vlp genes in Mycoplasma hyorhinis are organized within a specific chromosomal locus, forming a gene cluster. This cluster is a highly mutable region that contributes significantly to the organism's surface variability. nih.govrcsb.orgnih.govontosight.ainih.gov

Chromosomal Arrangement and Gene Homology within the vlp Repertoire (e.g., vlpA, vlpB, vlpC, vlpD, vlpE, vlpF, vlpG)

The vlp gene cluster in M. hyorhinis consists of multiple, divergent genes present as single copies on the chromosome. rcsb.orgnih.govontosight.ainih.govbiorbyt.com The specific number of vlp genes within this repertoire can vary between different strains and clonal isolates of M. hyorhinis. For instance, strain SK76 has been observed to contain either three (vlpA, vlpB, and vlpC) or seven (vlpA through vlpG) vlp genes, while strain GDL can possess six genes (vlpA through vlpF). rcsb.orgnih.govontosight.ainih.govcusabio.com

These genes are related but exhibit sequence divergence. rcsb.orgnih.govontosight.ainih.govbiorbyt.com They encode Vlp proteins that share conserved N-terminal domains essential for membrane insertion and lipoprotein processing. biorbyt.com However, their external domains are divergent and are the sites of size variation, which occurs through changes in repetitive intragenic coding sequences. rcsb.orgnih.govontosight.ainih.govbiorbyt.com While most vlp genes contain short tandem repeats, vlpA and vlpG may have distinct repeat motifs in their 3' coding regions, yet they retain structural features common to all Vlp products. cusabio.com Comparative analysis of strains like SK76 and GDL reveals sequence similarity between their corresponding individual vlp genes, suggesting a conserved organizational basis despite variations in repertoire size. cusabio.com

An example of the gene arrangement within the vlp cluster in M. hyorhinis GDL-1 is 5'-vlpD-vlpE-vlpF-IS-vlpA-IS-vlpB-vlpC-3'. rcsb.orgnih.govontosight.ainih.gov

Role of Insertion Sequence (IS) Elements in Genomic Plasticity and Gene Arrangement

Insertion sequence (IS) elements, particularly IS1221, are found in association with the vlp gene cluster in M. hyorhinis. rcsb.orgnih.govontosight.ainih.govcusabio.com These mobile genetic elements can be located within or flanking the cluster. rcsb.orgnih.govontosight.ainih.govcusabio.com The presence and transposition of IS elements are known to contribute to genomic plasticity in bacteria by mediating deletions, insertions, and inversions of genomic regions. While the precise mechanisms by which IS elements directly influence the arrangement or rearrangement of the vlp genes are not explicitly detailed in the provided information, their proximity to and presence within the cluster suggest a potential role in the observed variability and dynamic organization of the vlp locus. rcsb.orgnih.govontosight.ainih.gov

Transcriptional Control Mechanisms Governing vlpB Expression

The expression of vlp genes, including vlpB, is tightly regulated at the transcriptional level through mechanisms that result in high-frequency ON/OFF switching. nih.gov This transcriptional control is a primary driver of phase variation, contributing to the antigenic diversity observed on the mycoplasma surface. nih.govrcsb.orgnih.govontosight.ainih.govbiorbyt.com

Promoter Region Architecture and Regulatory Elements (e.g., homopolymeric poly(A) tracts)

A key feature of the transcriptional regulation of vlp genes is the architecture of their promoter regions. Highly conserved promoter sequences are located upstream of each vlp gene and contain a characteristic homopolymeric tract of adenine (B156593) (A) residues, referred to as a poly(A) tract. nih.govrcsb.orgnih.govontosight.ainih.govbiorbyt.com This poly(A) tract is typically situated immediately upstream of the -10 promoter box. biorbyt.com The length of this poly(A) tract is a critical regulatory element governing vlp gene transcription.

Hypermutation and Transcriptional ON/OFF Phase Variation Switching

The homopolymeric poly(A) tract within the vlp gene promoter regions is subject to a high rate of spontaneous insertion and deletion mutations. nih.govrcsb.orgnih.govontosight.ainih.govbiorbyt.com These mutations alter the length of the poly(A) tract. The transcriptional state of a vlp gene undergoes drastic ON/OFF switching depending on the precise length of this tract. nih.govbiorbyt.com For example, transcription of a vlp gene has been shown to occur when the poly(A) tract is 17 nucleotides long, while other lengths result in the OFF state. This hypermutation within the poly(A) tract provides a mechanism for high-frequency, reversible phase variation, leading to the random combinatorial expression of different Vlp proteins on the cell surface. nih.govrcsb.orgnih.govontosight.ainih.govbiorbyt.com

Influence of Gene Length on Transcriptional Abundance

Beyond the ON/OFF switching, the level of vlp transcripts has been observed to be influenced by the length of the corresponding gene when it is in the transcriptionally active (ON) configuration. nih.gov Research findings indicate that shorter vlp genes tend to be associated with higher proportional levels of their corresponding transcripts. nih.gov This suggests that the length of a vlp gene can impact the abundance of the resulting Vlp lipoprotein product, with shorter genes potentially leading to a greater quantity of the expressed protein. nih.gov

Molecular Architecture and Conformational Dynamics of Vlpb Protein

Primary Amino Acid Sequence Analysis and Domain Prediction

Analysis of the primary amino acid sequence of VlpB protein reveals conserved and divergent regions crucial for its structure and function. Protein domain prediction tools and sequence analysis methods are employed to identify these distinct areas within the polypeptide chain ebi.ac.uknih.govcreative-proteomics.com.

Conserved N-terminal Domains for Membrane Insertion and Lipoprotein Processing

VlpB, like other bacterial lipoproteins, contains conserved N-terminal domains. These domains are critical for directing the protein to the cell membrane and for undergoing lipoprotein processing. A key feature is the presence of a signal peptide containing a conserved 'lipobox' motif, typically Leu-(Ala/Ser)-(Gly/Ala)-Cys, located at the C-terminal region of the signal peptide nih.govebi.ac.uk. This conserved cysteine residue is lipid-modified, a prerequisite for cleavage by lipoprotein signal peptidase II (LspA), which results in the mature lipoprotein anchored to the membrane nih.govebi.ac.ukmdpi.com.

Divergent External Domains and C-terminal Repetitive Regions

In contrast to the conserved N-terminal, the external domains and C-terminal regions of this compound are highly divergent nih.govembopress.orgnih.gov. These divergent regions are exposed on the cell surface and are the primary contributors to antigenic variation nih.gov. The C-terminal regions, in particular, are characterized by repetitive intragenic coding sequences nih.govnih.govasm.org. These repeats can vary in number and sequence, leading to structural diversity among different VlpB variants nih.govasm.org. The repetitive nature of these regions is a key mechanism driving size variation in Vlp proteins nih.govnih.gov.

Structural Basis of this compound Variability

The significant variability observed in this compound is rooted in specific genetic mechanisms that alter its amino acid sequence and, consequently, its structure nih.govembopress.org. This structural diversity is vital for Mycoplasma hyorhinis to adapt and persist in its host nih.govembopress.org.

Mechanisms of Size Variation via Intragenic Repeats (Insertions and Deletions)

Size variation in this compound primarily occurs through the insertion or deletion of tandemly repeated intragenic sequences within the 3' region of the vlpB gene nih.govasm.org. These repeats are often composed of units of varying amino acid lengths asm.org. Slipped-strand mispairing during DNA replication is a proposed mechanism for these insertions and deletions, leading to changes in the number of repeat units and thus altering the size of the resulting protein eur.nl. This process allows for rapid expansion or contraction of the surface-exposed C-terminal region of VlpB asm.org.

Role of Alternative Open Reading Frames in Generating Protein Diversity

Alternative open reading frames (ORFs) within the vlp genes, including vlpB, contribute to generating protein diversity nih.gov. These alternative ORFs can provide a reservoir of coding sequences that may be utilized through insertion and/or deletion mutations, further increasing the potential for structural variation in Vlp proteins nih.govnih.gov. While the concept of alternative ORFs contributing to protein diversity is recognized in bacteria and other organisms, their specific role and the extent of their contribution to VlpB diversity in Mycoplasma hyorhinis are areas of ongoing study nih.govplos.orgecoevorxiv.org.

Biophysical Characterization of this compound Conformation

Biophysical characterization techniques are employed to study the conformation and structural properties of this compound. These methods provide insights into how the protein folds, its stability, and its interactions. Techniques such as analytical ultracentrifugation (AUC), differential scanning calorimetry (DSC), size-exclusion chromatography with multi-angle laser light scattering (SEC-MALLS), and Fourier transform infrared (FT-IR) spectroscopy are commonly used for protein characterization criver.comelsevier.comnih.govnih.govhalolabs.com. While general methods for biophysical characterization of proteins are well-established, specific detailed research findings on the biophysical characterization of this compound conformation were not extensively available in the search results. However, these standard techniques would be applicable to analyze VlpB's higher-order structure, aggregation state, and thermal stability criver.comhalolabs.com.

Data Table: Mechanisms of this compound Variability

MechanismGenetic BasisProtein Impact
Size VariationInsertion/Deletion of Intragenic Tandem Repeats nih.govasm.orgChanges in protein size, particularly C-terminus asm.org
Potential for DiversityAlternative Open Reading Frames nih.govReservoir of coding sequences for variation nih.govnih.gov

Functional Attributes of Vlpb Protein

Role as a Major Surface Antigen and Component of the Mycoplasma Coat

VlpB is recognized as a variable lipoprotein (Vlp) and constitutes a major coat protein of Mycoplasma hyorhinis. researchgate.netnih.gov Vlps are characterized as membrane surface lipoproteins. embopress.orgnih.gov VlpB is specifically identified as a prominent amphiphilic membrane lipoprotein. asm.orgnih.gov Its cellular localization is the plasma membrane, where it is anchored by a lipid modification. uniprot.org The Vlp system, which includes VlpB, is responsible for generating antigenic diversity in M. hyorhinis. uniprot.org This positioning on the outer surface of the wall-less mycoplasma allows VlpB to be a primary interface with the host environment.

Contribution to Mycoplasma-Host Cell Interactions

Variable lipoproteins, such as VlpB, are integral to the interaction between mycoplasmas and their hosts. asm.org The high-frequency variation exhibited by surface components, particularly lipoproteins, is crucial for the establishment of chronic infections and represents a key factor in the interaction of these microorganisms with their hosts. researchgate.net Mycoplasma proteins, including lipoproteins, engage with host cells and possess the capacity to modulate the host immune response. mdpi.comfrontiersin.org Adhesion to host cells is a critical initial step in colonization and subsequent pathogenesis. nih.govfrontiersin.org Mycoplasmal lipoproteins are known to play vital roles in the adhesion, colonization, and invasion of host cells by Mycoplasma. frontiersin.org

While Vlps in general are implicated in adhesion and host cell binding, specific detailed mechanisms for VlpB's direct adhesion or its precise host cell binding sites are areas of ongoing research. However, mycoplasmal lipoproteins, as a class, are involved in binding to components of the host extracellular matrix (ECM), including molecules such as collagen, laminin, fibronectin, and plasminogen. frontiersin.orgfrontiersin.orgresearchgate.net Interactions between some mycoplasma lipoproteins and host cell receptors, including pattern-recognition receptors like Toll-like receptors (TLRs), have also been documented. mdpi.commdpi.com

VlpB has been shown to be specifically recognized by serum antibodies in swine affected by experimental M. hyorhinis infection, demonstrating its immunogenic nature within a natural host context. asm.org Mycoplasmal lipoproteins are potent immunogens capable of eliciting strong and specific humoral immune responses during natural infections. frontiersin.org The humoral immune response is mediated by antibodies produced by B cells, which are triggered by the recognition of antigens. nih.govlibretexts.orgwikipedia.org The phenomenon of antigenic variation in lipoproteins can contribute to the mycoplasma's ability to evade the host immune system. frontiersin.orgresearchgate.netnih.gov Surface-exposed lipoproteins are key targets for the host immune response. frontiersin.org

Putative Adhesion Mechanisms and Host Cell Binding

Modulation of Surface Mosaics and Combinatorial Protein Display

The Vlp system, including VlpB, undergoes combinatorial expression and phase variation, resulting in the formation of combinatorial surface mosaics composed of distinct Vlp products. nih.govembopress.orgnih.gov This variation occurs at a high frequency. embopress.orgnih.govasm.orgnih.govasm.org The expression of individual Vlp products is controlled by reversible, high-frequency mutations. asm.org Specifically, mutations within a homopolymeric tract of adenine (B156593) residues [poly(A) tract] located in the promoter region upstream of each vlp gene transcriptionally regulate phase variation, leading to these combinatorial surface mosaics. nih.govnih.govasm.org In addition to phase variation, size variation of Vlp products also occurs due to the insertion or deletion of tandemly repeated intragenic sequences within the gene. embopress.orgnih.govasm.orgnih.gov A single mycoplasma organism harboring multiple vlp genes has the capacity to generate a substantial number of variants expressing antigenically distinct Vlp products, either individually or as part of combinatorial mosaics on the cell surface. asm.orgplos.org In M. hyorhinis strain SK76, all seven possible combinations of VlpA, VlpB, and VlpC expression have been observed. asm.orgnih.gov The superimposition of high-frequency size variation on combinatorial expression diversity can theoretically generate over 104 possible structurally distinct Vlp mosaics. asm.orgnih.gov

Observed Vlp Combinations and Size Variants in Mycoplasma hyorhinis SK76

FeatureObservation/RangeSource
Possible Vlp Combinations (A, B, C)7 (all observed) asm.orgnih.gov
Spontaneous Size Variants (each Vlp)12 to 30 asm.orgnih.gov
Possible Structurally Distinct Vlp Mosaics (theoretical)>104 asm.orgnih.gov

Pathobiological Significance of Vlpb Protein in Mycoplasma Infection

Mechanism of Antigenic Variation and Strategies for Host Immune Evasion

Antigenic variation in Mycoplasma species is a high-frequency, stochastic process that alters the expression, size, and antigenic structure of surface proteins, including VlpB embopress.orgfrontiersin.orgnih.gov. This dynamic modification of the bacterial surface allows Mycoplasma to present a constantly changing antigenic profile to the host immune system, hindering the development of effective and sustained immune responses frontiersin.orgnih.govscirp.org.

The variability of VlpB is primarily attributed to genetic mechanisms affecting the vlpB gene. These mechanisms include differences in the number of repeating units within the protein-coding sequence, leading to size variations in the expressed protein ontosight.ainih.gov. Additionally, transcriptional control mechanisms, such as hypermutation in homopolymeric tracts (e.g., poly(A) tracts) located upstream of vlp genes, regulate the phase variation (ON/OFF switching) and combinatorial expression of different Vlp proteins, including VlpB embopress.orgnih.gov. This results in a diverse mosaic of Vlp products on the mycoplasma surface within a clonal population nih.govnih.gov.

This ability to undergo rapid phenotypic switching through antigenic variation provides Mycoplasma with a potent strategy to evade recognition and clearance by host immune cells and humoral immune responses, such as antibody-mediated killing frontiersin.orgnih.govscirp.orgnih.gov.

The antigenic variation of VlpB and other Vlps directly impacts the ability of Mycoplasma to overcome host defense mechanisms. By continuously altering their surface antigens, mycoplasmas can avoid being recognized by pre-existing antibodies or immune cells generated during an infection researchgate.netfrontiersin.orgnih.govscirp.orgnih.gov. This allows the bacteria to persist in the host despite an active immune response nih.govscirp.org. The generation of "hetero-types" through these variations allows mycoplasmas to elude immune cells that are predominantly geared towards eliminating the initial "homo-types" frontiersin.org.

Furthermore, the dynamic nature of the mycoplasma surface, mediated by Vlp variability, can potentially interfere with other host defense mechanisms, although the precise implications for VlpB in all aspects of host defense are still being investigated nih.gov.

The capacity for persistent colonization and long-term survival within the host is a hallmark of many Mycoplasma infections, and VlpB plays a contributing role in this process researchgate.netnih.govscirp.org. The immune evasion facilitated by VlpB's antigenic variation is crucial for the bacteria to avoid elimination and establish chronic infections nih.govscirp.org.

Beyond immune evasion, Vlps, including VlpB, have been implicated in adherence to host cells, which is a critical initial step for colonization ontosight.ainih.govresearchgate.net. This adherence allows mycoplasmas to establish a niche within the host, often on mucosal surfaces, and resist physical clearance mechanisms nih.govcanada.ca. The variable nature of Vlps might also influence tissue tropism and the ability of mycoplasmas to survive in different host environments researchgate.net.

Implications for Overcoming Host Defense Mechanisms

Contribution to Mycoplasma Virulence and Pathogenesis

The variable surface presented by mycoplasmas due to Vlp expression can influence the induction and modulation of host inflammatory responses nih.govscirp.org. Furthermore, the ability to adhere to and colonize host tissues, partly mediated by Vlps, is essential for the establishment of infection and subsequent tissue damage or dysfunction associated with mycoplasma diseases nih.govcanada.cafrontiersin.org. The continuous adaptation through antigenic variation allows mycoplasmas to maintain infection in the face of host pressure, contributing to the chronic nature of many mycoplasma-associated pathologies nih.govscirp.orgfrontiersin.org.

Adaptive Advantages Conferred by Vlp Variability in Wall-less Microorganisms

The absence of a rigid cell wall in Mycoplasma species makes their cell membrane and associated surface proteins, such as Vlps, the primary interface with the external environment and the host researchgate.netfrontiersin.orgfrontiersin.orglibretexts.org. In this context, the variability of VlpB and other Vlps provides significant adaptive advantages researchgate.netembopress.orgnih.govscirp.org.

Immunological Responses Directed Towards Vlpb Protein

Nature of Host Immune Recognition of VlpB Protein and its Variants

Host immune recognition of this compound and its variants is a critical aspect of the immune response to Mycoplasma infections. Proteins like VlpB, often located on the surface of Mycoplasma, are among the first bacterial components encountered by the host immune system researchgate.netplos.org. The variable nature of VlpB and other members of the variable lipoprotein family in Mycoplasma hyorhinis is linked to differential immune responses ufv.br. This variability is presumed to contribute to the ability of Mycoplasma to survive within the host and potentially evade host defense mechanisms researchgate.net. Specific antibodies against VlpB and other variable proteins like VlpC have been detected, indicating that these proteins are recognized as antigens by the host immune system during infection researchgate.net.

Epitope Presentation and Induction of Specific Antibody Responses

Epitope presentation is a fundamental process in the induction of specific antibody responses to protein antigens like VlpB. Antigens are processed by antigen-presenting cells (APCs), and peptide fragments (epitopes) are presented on the cell surface in the context of Major Histocompatibility Complex (MHC) molecules frontiersin.orgmdpi.com. B cells recognize intact protein antigens directly via their B cell receptors (BCRs), leading to internalization and processing of the antigen seattlechildrens.org. T helper cells, recognizing presented epitopes, provide help to B cells, which is crucial for the development of robust, T-dependent antibody responses, including isotype switching and affinity maturation mdpi.com.

While specific details on VlpB epitope presentation are not extensively detailed in the provided search results, general principles of protein antigen recognition apply. The surface-exposed nature of VlpB suggests it is accessible for recognition by B cell receptors, initiating a humoral immune response researchgate.netplos.org. The variability observed in VlpB proteins among different Mycoplasma strains can lead to the presentation of different sets of epitopes, influencing the specificity and effectiveness of the induced antibody response ufv.br. The presentation of epitopes on highly repetitive structures, such as those found on the surface of pathogens or in engineered virus-like particles (VLPs), can be particularly effective in activating B cells and enhancing antibody production nih.govnih.govnih.gov.

The induction of specific antibody responses against VlpB has been demonstrated by the detection of specific antibodies in infected hosts researchgate.net. These antibodies are directed against various epitopes present on the this compound. The nature and location of these epitopes, including whether they are linear or conformational, influence the type and protective capacity of the antibodies generated elifesciences.org.

Role in the Dynamics of Humoral Immunity during Mycoplasma Infection

However, the variable expression of VlpB and other variable lipoproteins is considered a mechanism by which Mycoplasma can evade the host immune response researchgate.netresearchgate.net. Changes in the expressed VlpB variants can lead to altered surface antigen profiles, potentially allowing the bacteria to escape recognition by pre-existing antibodies generated against previous variants ufv.brresearchgate.net. This phase variation in surface lipoproteins contributes to the persistence of Mycoplasma infections despite the presence of a humoral immune response.

The humoral immune response, including the production of antibodies against proteins like VlpB, is a key component of the host defense against Mycoplasma frontiersin.orgnih.gov. Antibodies can potentially contribute to clearing the infection by mechanisms such as opsonization, complement activation, or neutralization, although the effectiveness of these mechanisms can be influenced by the immune evasion strategies employed by Mycoplasma, including VlpB variability.

Methodological Approaches for Characterizing VlpB Immunogenicity in Research Models

Characterizing the immunogenicity of this compound in research models involves various methodological approaches aimed at assessing the nature and magnitude of the immune response elicited. Animal models, particularly mice, are commonly used to study the immunogenicity of Mycoplasma antigens and candidate vaccines plos.orgnih.govfrontiersin.orgnih.gov.

Key methods employed include:

Serological Assays: Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting are used to detect and quantify the levels of specific antibodies (e.g., IgG, IgM, IgA) against VlpB in serum or mucosal secretions plos.orgnih.govnih.gov. Western blotting can also help confirm the specificity of the antibody response to the this compound. Radioimmunoprecipitation has also been used to study M. hyorhinis proteins, including VlpB researchgate.net.

Assessment of Antibody Functionality: Beyond simply measuring antibody levels, assays to assess the functional activity of anti-VlpB antibodies may be employed. While not specifically detailed for VlpB in the provided results, such assays for other antigens include neutralization assays or opsonophagocytic killing assays, which evaluate the ability of antibodies to inhibit bacterial growth or facilitate their uptake by phagocytic cells nih.gov.

Evaluation of Cellular Immunity: Although the outline focuses on humoral immunity, cellular immune responses, particularly T cell responses, are often characterized alongside antibody responses when evaluating protein immunogenicity. Techniques like ELISPOT or intracellular cytokine staining can be used to assess the frequency and cytokine production profiles of VlpB-specific T cells plos.org.

These methods allow researchers to evaluate the kinetics of the immune response, determine the immunodominant epitopes, and compare the immunogenicity of different VlpB variants or modified versions of the protein. Characterization of immunogenicity also involves assessing the specificity of the antibody response, including cross-reactivity with other proteins or VlpB variants nih.gov.

This compound as a Research Target for Antigenic Studies and Immunological Probes

This compound serves as a valuable research target for antigenic studies and the development of immunological probes. Its immunogenic nature and its role in Mycoplasma-host interaction make it a subject of interest for understanding the pathogenesis of Mycoplasma infections and for potential diagnostic or vaccine applications researchgate.netfrontiersin.orgresearchgate.net.

Antigenic studies focusing on VlpB aim to identify and characterize the specific epitopes that are recognized by the host immune system ufv.brufv.br. Understanding the antigenic landscape of VlpB and its variants is crucial for developing effective diagnostic tests and potentially for designing vaccines that elicit broadly protective immune responses. Studies investigating the genetic diversity of vlpB genes and the resulting protein variability contribute to this understanding ufv.brufv.br.

Furthermore, this compound, or peptides derived from its epitopes, can be used as immunological probes. Purified this compound or synthetic peptides corresponding to its epitopes can be used in assays (e.g., ELISA, Western blotting) to detect the presence of specific antibodies in infected individuals or animals, serving as a diagnostic tool researchgate.net. Antibodies generated against VlpB can also be used as probes in research to study the localization, expression, and function of VlpB in Mycoplasma nih.gov. The study of VlpB as a research target contributes to the broader understanding of Mycoplasma pathogenesis and the development of strategies to control Mycoplasma infections.

SectionKey Aspects
6.1. Nature of Host Immune RecognitionSurface localization, variability, recognition by host immune system, specific antibodies detected. researchgate.netufv.br
6.1.1. Epitope Presentation & Antibody InductionProcessing by APCs, epitope presentation, B cell recognition, T cell help, induction of specific antibodies.
6.1.2. Role in Humoral Immunity DynamicsElicits antibody response, contributes to humoral profile, variability aids immune evasion. researchgate.netresearchgate.netfrontiersin.org
6.2. Methodological Approaches for Characterizing ImmunogenicitySerological assays (ELISA, Western blot), assessment of antibody function, evaluation of cellular immunity. plos.orgnih.govnih.gov
6.3. VlpB as Research Target for Antigenic Studies & Immunological ProbesIdentification of epitopes, understanding variability, use in diagnostic assays, use as research tools. researchgate.netufv.brufv.br

Evolutionary Dynamics and Genetic Diversity of Vlpb Gene and Protein

Mechanisms Driving Genetic Variation in vlpB (e.g., Replication Slippage, Intragenic Recombination)

Genetic variation within the vlpB gene, like other variable surface protein genes in bacteria, is primarily driven by mechanisms that introduce changes at a high frequency. Two prominent mechanisms contributing to this variation are replication slippage and recombination.

Replication slippage, also known as slipped-strand mispairing, is a process that occurs during DNA replication, particularly in regions containing repetitive sequences. oup.comresearchgate.netnih.gov The DNA polymerase can "slip" at these repeats, leading to the insertion or deletion of repeat units. oup.comresearchgate.netnih.gov This can alter the reading frame of the gene if the repeats are within the coding sequence, leading to phase variation (ON/OFF switching of expression) or changes in the length and sequence of the encoded protein. researchgate.netresearchgate.net Simple sequence repeats (SSRs) within genes are known to evolve through replication slippage, point mutations, and recombination. oup.com Mutations escaping DNA mismatch repair (MMR) can become new alleles at SSR loci, potentially regulating or changing gene products and leading to phenotypic changes. oup.com

Recombination, both homologous and intragenic, also plays a crucial role in generating diversity in vlp genes. researchgate.netmdpi.com In Mycoplasma, DNA rearrangements involving site-specific recombinase activity via a cut-and-paste mechanism can lead to ON/OFF molecular switching (phase variation) and size variation of surface lipoproteins. researchgate.net Intergenic recombination involving multiple genes and recombination sites within vlp loci can generate numerous variations. researchgate.net Gene conversion, a unidirectional transfer of DNA sequence information that occurs as a byproduct of recombinational repair, can also contribute to variation within genes. mdpi.com While often occurring between homologous chromosomes or sister chromatids, it can also happen between regions of ectopic homology. mdpi.com

These mechanisms, particularly replication slippage and recombination within or between vlp genes, contribute to a high rate of mutation and rearrangement, leading to significant genetic diversity in the vlpB gene and consequently, the VlpB protein.

Influence of Tandem Repeat Sequences on Protein Evolution and Functional Diversification

Tandem repeat (TR) sequences within the vlpB gene have a significant influence on the evolution and functional diversification of the this compound. TRs are consecutive repetitions of a sequence motif, stemming from duplications and losses of an ancestral unit. nih.govndsu.edu When TRs lie within protein coding regions, changes in their lengths due to mechanisms like replication slippage can affect protein function. oup.comnih.gov

In the context of Vlp proteins, including VlpB, tandem repeats contribute to size variation. researchgate.netresearchgate.net Studies on Vlp proteins in Mycoplasma hyorhinis have shown that different size variant forms comprise a periodic ladder, which could be generated by partial digestion or, evolutionarily, through changes in repeat number. researchgate.net The insertion or deletion of a repetitive sequence can trigger a variation in size. researchgate.net

The presence and evolution of tandem repeats can lead to functional diversification of proteins. ndsu.edunih.gov While some TRs are highly conserved, others can be highly mutable, providing a source of variation for rapid adaptation. ndsu.eduresearchgate.net Changes in the number of tandem repeats can alter protein-protein interactions or binding to other ligands, as seen in other protein families containing TRs. plos.org This variability in sequence and repeat number can provide flexible binding capabilities to multiple partners. plos.org For VlpB, located on the bacterial surface, variations introduced by tandem repeats can impact interactions with the host environment, including the immune system.

Phylogenetic Analysis and Conservation Patterns within the Vlp Protein Family

Phylogenetic analysis is a crucial tool for understanding the evolutionary relationships and conservation patterns within protein families like the Vlps. clinilaunchresearch.innih.gov By comparing the sequences of homologous proteins across different strains or species, phylogenetic analysis can reveal their evolutionary history and identify regions or residues that are conserved or divergent. clinilaunchresearch.innih.gov

Studies involving phylogenetic analysis of Vlp genes have been conducted in various bacterial species. For instance, a phylogenetic analysis of vlp alleles in Borrelia miyamotoi separated them into different subfamilies, including Vlp-alpha, Vlp-gamma, Vlp-delta, and Vlp-beta. researchgate.net Vlp-beta genes were used as an outgroup in this analysis, indicating their distinct evolutionary lineage within the Vlp family of this organism. researchgate.net

Conservation patterns within the Vlp family can vary. While some regions or specific Vlp subtypes might be highly conserved due to functional constraints, others, particularly those exposed on the bacterial surface, are subject to diversifying selection to evade host immunity. researchgate.net Phylogenetic analysis can help identify these conserved and variable regions, providing insights into the functional importance of different parts of the protein and the selective pressures acting upon them. Proteins with similar phylogenetic patterns of conservation or loss across taxa can suggest functional associations. nih.gov

Selective Pressures Shaping vlpB Gene and Protein Evolution in Diverse Mycoplasma Strains

The evolution of the vlpB gene and this compound in diverse Mycoplasma strains is significantly shaped by selective pressures, primarily those imposed by the host environment and the bacterial lifestyle. Mycoplasmas are known for their small genome size and parasitic or commensal relationships with their hosts. researchgate.netplos.org As surface proteins, Vlps are major determinants of the interaction between Mycoplasma and its host.

A key selective pressure driving the evolution of surface proteins like VlpB is the host immune response. To persist in the host, Mycoplasma strains employ mechanisms to vary their surface antigens, thereby evading recognition and clearance by the immune system. This antigenic variation is a hallmark of Vlp proteins. The high rate of genetic variation in vlp genes, facilitated by mechanisms discussed earlier, allows for rapid changes in the this compound sequence and structure.

Selective pressures can favor the retention of genes containing regions that facilitate adaptation. nih.gov The presence of tandem repeats and the mechanisms of recombination and replication slippage in vlpB contribute to its ability to generate diversity, which is advantageous under diversifying selection pressures from the host immune system. oup.comresearchgate.netndsu.edu

Comparative genomic analysis of different Mycoplasma species and strains reveals the impact of various natural selection pressures in different environments. plos.org While core genes essential for survival are generally conserved, genes encoding surface proteins like Vlps are often highly variable, reflecting the need to adapt to specific host niches and immune challenges. Studies on Mycoplasma hominis, for example, have investigated genes associated with specific clinical manifestations, highlighting potential selective pressures related to adaptation to cause particular conditions like gynecological infections or infertility. frontiersin.org

Advanced Methodologies for Vlpb Protein Research

Genetic Manipulation and Recombinant Protein Expression Systems

Genetic manipulation is a fundamental approach for studying VlpB, enabling the investigation of gene function, regulation, and the production of the protein for further analysis. This involves techniques such as cloning the vlpB gene into expression vectors. Recombinant protein expression systems are then employed to produce VlpB in sufficient quantities for biochemical and structural studies youtube.combiorbyt.comxfam.org.

Commonly used expression systems include bacterial, yeast, insect, and mammalian cells, each offering advantages depending on the protein's characteristics and downstream applications youtube.combiorbyt.comxfam.org. Bacterial systems, particularly Escherichia coli, are favored for their rapid growth and high protein yields, although they may not facilitate necessary post-translational modifications youtube.combiorbyt.com. Studies on Mycoplasma hyorhinis proteins, such as VlpE, have utilized expression in E. coli to produce antigenically distinguishable products nih.gov. The process typically involves identifying the gene encoding the protein, generating cDNA, selecting an appropriate expression vector, and choosing a suitable host system xfam.org.

Transcriptomic and Proteomic Profiling Approaches

Transcriptomic and proteomic profiling provide comprehensive insights into the expression levels of genes and proteins within a biological system under specific conditions uniprot.org. These approaches are crucial for understanding the regulation of vlpB gene expression and the abundance of VlpB protein.

Gene Expression Analysis (e.g., Northern Blot, RNA Sequencing, Quantitative PCR)

Analyzing vlpB gene expression can be performed using several techniques. Northern blot analysis is a traditional method for detecting specific RNA sequences and quantifying mRNA levels, providing information about transcript size and the presence of splice variants uniprot.orgrcsb.orgnih.gov. Quantitative PCR (qPCR), also known as real-time PCR, is a highly sensitive technique for measuring gene expression and is often used to confirm data from high-throughput studies nih.govrcsb.org. RNA sequencing (RNA-Seq) is a next-generation sequencing-based approach that allows for the large-scale analysis of the transcriptome, providing a detailed profile of gene expression levels. Studies investigating the transcriptome of M. hyorhinis have successfully aligned reads to the vlpB gene, indicating its expression. The analysis of vlp gene transcription in M. hyorhinis has shown that vlpA, vlpB, and vlpC are expressed as distinct transcripts subject to ON/OFF switches related to mutations in promoter regions nih.gov.

Protein Quantitation and Profiling (e.g., Western Blot, Mass Spectrometry, ELISA for research purposes)

Protein quantitation and profiling techniques are essential for determining the abundance of this compound. Western blot is a widely used technique for detecting specific proteins in complex samples and provides semi-quantitative data on protein expression levels nih.govnih.gov. It involves separating proteins by size using gel electrophoresis followed by antibody-based detection nih.gov. Western blotting has been applied in studies involving Mycoplasma hyorhinis proteins nih.gov. Mass spectrometry (MS)-based proteomics allows for the large-scale identification and quantification of proteins in a sample uniprot.org. Techniques like MS Western offer multiplexed absolute protein quantification. ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based immunoassay used for detecting and quantifying specific proteins with high sensitivity and specificity nih.gov. These methods, often used in combination, provide a comprehensive view of protein presence and concentration.

Structural Elucidation Techniques for this compound

Determining the three-dimensional structure of VlpB is crucial for understanding its function and interaction with the host immune system. Advanced structural biology techniques are employed for this purpose.

X-ray Crystallography

X-ray crystallography is a powerful technique that provides atomic-resolution details of protein structures nih.gov. It requires the protein to be crystallized, a process that can be challenging, particularly for membrane proteins like VlpB. Once suitable crystals are obtained, they are diffracted with an X-ray beam, and the resulting diffraction pattern is used to compute an electron density map from which the protein structure is built. This technique has been successfully applied to determine the structure of another Mycoplasma hyorhinis protein, Mh-p37.

Cryo-Electron Microscopy (Cryo-EM) for Protein Complexes

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the high-resolution structures of biological macromolecules and their complexes, including membrane proteins and virus-like particles (VLPs) creative-biostructure.comrcsb.org. VLPs, which are multiprotein structures mimicking viruses but lacking genetic material, are often studied using Cryo-EM to understand their assembly and morphology creative-biostructure.comrsc.org. While direct search results for Cryo-EM specifically applied to this compound were not extensively detailed, the technique is broadly applicable to protein complexes and membrane proteins uv.esnih.gov, making it a relevant method for studying VlpB, particularly if it forms larger assemblies or interacts with other cellular components. Cryo-EM allows visualization of particles in a near-native state and can be used for 3D reconstruction to determine structure creative-biostructure.com. Advances in hardware and software have significantly improved the resolution achievable with Cryo-EM, sometimes reaching near-atomic levels creative-biostructure.com. Studies on other protein complexes, such as hepatitis E virus (HEV) VLP in complex with antibodies, demonstrate the capability of Cryo-EM in revealing structural details and interactions rcsb.org.

Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence Spectroscopy)

Spectroscopic methods, such as Circular Dichroism (CD) and Fluorescence Spectroscopy, are invaluable tools for analyzing protein structure, folding, stability, and interactions uwaterloo.canih.govjascoinc.commdpi.comresearchgate.net. CD spectroscopy, particularly in the far-UV region, is widely used to determine the secondary structure content of proteins (e.g., alpha-helices, beta-sheets) jascoinc.comresearchgate.netjasco-global.com. Changes in the near-UV CD spectrum can provide information about the tertiary structure, reflecting the environment of aromatic amino acid side chains jascoinc.comjasco-global.com. CD can also monitor conformational changes induced by factors like temperature, pH, or the presence of other molecules nih.govresearchgate.net.

Fluorescence spectroscopy, especially utilizing the intrinsic fluorescence of tryptophan residues, is sensitive to the local environment of the fluorophore and can report on conformational changes, protein folding, and interactions with ligands or other macromolecules nih.govnih.govmdpi.comjasco-global.com. Changes in fluorescence intensity and spectral shifts can indicate alterations in the protein's tertiary structure or binding events jasco-global.com. For instance, a shift in the fluorescence peak of tryptophan to longer wavelengths can suggest that the residue has moved from a hydrophobic core to a more hydrophilic environment on the protein surface jasco-global.com. Both CD and fluorescence spectroscopy can be used in combination to gain a more comprehensive understanding of protein behavior jasco-global.com. These methods are applicable to purified proteins and can provide insights into the structural integrity and stability of this compound under various conditions.

Computational and Bioinformatics Approaches

Computational and bioinformatics methods play a crucial role in analyzing protein sequences, predicting structures, simulating dynamics, and inferring function and interactions uv.esnih.govuwaterloo.camdpi.comleidenuniv.nlbiorxiv.orgwikipedia.orgembopress.org. These approaches complement experimental techniques by providing predictive capabilities and enabling the analysis of large biological datasets.

Sequence Alignment and Phylogenetic Tree Construction

Sequence alignment is a fundamental bioinformatics technique used to compare protein (or nucleotide) sequences to identify regions of similarity, which may indicate functional, structural, or evolutionary relationships uniprot.orgcbrc.jp. Multiple sequence alignment involves aligning three or more sequences to reveal conserved residues or regions across a protein family uniprot.orgjalview.org. Tools like Clustal Omega and MUSCLE are commonly used for this purpose uniprot.orgcbrc.jpembl.org.

Phylogenetic tree construction utilizes sequence alignments to infer the evolutionary history and relationships among a set of proteins from different organisms uniprot.orgembl.orgplos.orgnih.gov. By analyzing the degree of sequence divergence, phylogenetic trees visualize how sequences have evolved from common ancestors uniprot.orgembl.org. Branch lengths in the tree can represent evolutionary distances uniprot.org. Phylogenetic analysis of this compound sequences from different Mycoplasma strains or related species can provide insights into the evolutionary pressures shaping these variable proteins and their potential diversification. This can help in understanding the origins and spread of specific VlpB variants.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time uwaterloo.camdpi.comuams.edufrontiersin.org. MD simulations provide insights into the dynamic behavior of proteins, including conformational changes, protein folding, and interactions with membranes, ligands, or other proteins uwaterloo.camdpi.comuams.edufrontiersin.org. For membrane proteins like VlpB, MD simulations can be particularly useful for studying their integration into lipid bilayers, their stability within the membrane environment, and how they interact with membrane-bound partners uv.esnih.gov.

MD simulations involve calculating the forces between atoms based on a defined force field and then solving Newton's laws of motion to determine how the atoms move over small time steps mdpi.comuams.edu. By simulating the system for extended periods, researchers can observe events such as protein folding pathways, the binding of molecules, or the flexibility of specific protein regions mdpi.comfrontiersin.org. Studies on other proteins have used MD simulations to assess protein stability, analyze binding interactions, and understand conformational dynamics mdpi.comfrontiersin.orgresearchgate.net. Applying MD simulations to VlpB could reveal details about its structural flexibility, how it interacts with the bacterial membrane, and the dynamics of any potential interaction sites.

Protein Structure Prediction and Computational Modeling

Protein structure prediction aims to determine the three-dimensional structure of a protein from its amino acid sequence biorxiv.orgwikipedia.org. This is a critical area of computational biology, especially for proteins where experimental structures are not available biorxiv.org. Methods include homology modeling, threading, and ab initio prediction wikipedia.org. Homology modeling, based on the principle that homologous proteins share similar structures, uses known structures of related proteins as templates wikipedia.org. Threading (or fold recognition) attempts to fit a protein sequence into a library of known protein folds wikipedia.org. Ab initio methods attempt to predict structure from sequence alone, without relying on templates, which is computationally more challenging wikipedia.org.

Functional Annotation and Protein-Protein Interaction Network Analysis

Functional annotation of proteins involves assigning biological functions based on various types of data, including sequence similarity, structural features, and interaction partners embopress.orgtau.ac.ilnih.gov. In the post-genomic era, with a vast amount of protein sequence data available, computational methods are essential for characterizing the function of newly identified or uncharacterized proteins embopress.orgnih.gov.

Protein-protein interaction (PPI) networks represent the complex web of interactions between proteins within a cell leidenuniv.nlembopress.orgtau.ac.ilnih.govplos.orgnih.gov. Analyzing these networks can provide valuable clues about protein function, as proteins involved in similar biological processes are more likely to interact embopress.orgtau.ac.ilplos.orgnih.gov. Methods for functional annotation using PPI networks often rely on the principle of "guilt by association," where the function of an unannotated protein is inferred from the known functions of its interacting partners tau.ac.ilplos.org. Various computational approaches, including network-based classifiers and methods that consider the topology of the interaction network, are used for this purpose embopress.orgnih.govplos.org.

For this compound, analyzing its potential interactions within the bacterial cell and with host factors through PPI network analysis could shed light on its specific roles in processes such as adhesion, immune modulation, or nutrient acquisition. Computational tools can predict functional associations based on conserved genomic context, where genes located near each other on the chromosome are more likely to be functionally related atkinson-lab.com. Integrating data from sequence analysis, structure prediction, and predicted interaction partners can lead to more accurate functional annotations for this compound.

Q & A

Basic: How can I determine the 3D structure of the VlpB protein for functional studies?

Methodological Answer:
To resolve the 3D structure of VlpB, start by checking the Protein Data Bank (PDB) for existing crystallographic or cryo-EM data . If no structure is available, use homology modeling via tools like Swiss-Model, selecting templates with >30% sequence identity and validating models using QMean scores . For experimental determination, prioritize X-ray crystallography by purifying recombinant VlpB under conditions mimicking its native environment (e.g., pH, ionic strength) and screen crystallization buffers using high-throughput kits. Cross-reference with LLPSDB to ensure experimental conditions (e.g., temperature, crowding agents) align with VlpB’s biophysical properties .

【计算机辅助药物设计】之 蛋白同源模建
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Basic: What databases are suitable for identifying VlpB interaction partners or binding motifs?

Methodological Answer:
Use BindingDB to search for known protein-DNA/RNA or small-molecule interactions involving VlpB, filtering by organism (e.g., Mycoplasma hyorhinis) and binding affinity thresholds (e.g., Ki < 1 µM) . For RNA-binding propensity, query RBPDB with VlpB’s sequence to predict motifs or validate via CLIP-seq data integration . If VlpB exhibits phase-separation behavior (common in repeat-rich proteins), LLPSDB provides curated experimental conditions (e.g., salt concentration, crowding agents) to test liquid-liquid phase separation in vitro .

Advanced: How can I resolve contradictions in VlpB expression data across experimental setups (e.g., absent bands in electrophoresis)?

Methodological Answer:
If VlpB is inconsistently detected via SDS-PAGE (e.g., absent in some strains or conditions), consider:

  • Post-translational modifications (PTMs): Use mass spectrometry to identify phosphorylation or glycosylation that may alter migration .
  • Proteolytic degradation: Include protease inhibitors during purification and validate via Western blot with anti-VlpB antibodies .
  • Strain-specific variation: Compare genomic sequences of M. hyorhinis strains using varDB to identify mutations in the vlpB gene or regulatory regions .

Advanced: What experimental strategies are recommended for studying VlpB’s role in phase separation?

Methodological Answer:
Leverage LLPSDB to design in vitro assays:

  • Component selection: Include nucleic acids (e.g., 15–30 nt RNA) if VlpB has predicted RNA-binding domains .
  • Condition optimization: Test phase separation under varying pH (6.5–7.5), temperature (4–37°C), and crowding agents (e.g., PEG-8000 at 5–15% w/v) .
  • Validation: Use fluorescence recovery after photobleaching (FRAP) to confirm liquid-like properties of VlpB condensates.

Basic: How do I characterize lipid-protein ratios in VlpB-containing virus-like particles (VLPs)?

Methodological Answer:
Adopt Fourier-transform infrared (FTIR) spectroscopy:

  • Sample preparation: Isolate VLPs via ultracentrifugation and resuspend in deuterated buffer to minimize water interference .
  • Spectral analysis: Calculate lipid/protein ratios by integrating peak areas for lipid esters (~1740 cm⁻¹) and protein amide I bands (~1650 cm⁻¹). Normalize values across batches (e.g., P1 vs. P2 production processes) to assess consistency .

Advanced: How can I reconcile conflicting functional annotations of VlpB across databases?

Methodological Answer:
Cross-validate annotations using:

  • UniProt: Check manually curated features (e.g., domains, PTMs) .
  • varDB: Compare VlpB against orthologs in related pathogens to infer conserved functions .
  • Experimental validation: Perform knockout studies in M. hyorhinis to assess phenotypic changes (e.g., adhesion, virulence).

Basic: What bioinformatics tools are available for analyzing VlpB’s intrinsically disordered regions (IDRs)?

Methodological Answer:
Use MobiDB or DisProt to predict IDRs in VlpB’s sequence . For functional insights, link IDRs to phase-separation propensity via LLPSDB or analyze co-occurrence with linear motif clusters (e.g., prion-like domains) using the ELM database.

Advanced: How to optimize VlpB purification protocols for structural studies?

Methodological Answer:

  • Detergent screening: Test non-ionic detergents (e.g., DDM, LMNG) for membrane-associated VlpB .
  • Buffer optimization: Use LLPSDB to identify stabilizing additives (e.g., 150 mM NaCl, 2 mM DTT) .
  • Quality control: Validate purity (>95%) via SDS-PAGE and dynamic light scattering (DLS) to confirm monodispersity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.